6-Methoxyimidazo[1,2-a]pyridine 6-Methoxyimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 955376-51-9
VCID: VC3813169
InChI: InChI=1S/C8H8N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3
SMILES: COC1=CN2C=CN=C2C=C1
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

6-Methoxyimidazo[1,2-a]pyridine

CAS No.: 955376-51-9

Cat. No.: VC3813169

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxyimidazo[1,2-a]pyridine - 955376-51-9

Specification

CAS No. 955376-51-9
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 6-methoxyimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H8N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3
Standard InChI Key HLTPJCOHIDPWTP-UHFFFAOYSA-N
SMILES COC1=CN2C=CN=C2C=C1
Canonical SMILES COC1=CN2C=CN=C2C=C1

Introduction

Chemical Structure and Nomenclature

Core Architecture

6-Methoxyimidazo[1,2-a]pyridine consists of a bicyclic framework where an imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–9). The methoxy group (-OCH₃) occupies the 6-position on the pyridine moiety, conferring distinct electronic and steric properties. The molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol .

Stereoelectronic Effects

The methoxy group’s electron-donating nature enhances aromatic π-electron density, influencing reactivity in electrophilic substitutions. Comparative studies with 6-methyl and 6-chloro analogues reveal that substituent electronegativity critically modulates binding interactions in biological targets .

Synthetic Methodologies

Metal-Free Condensation Approaches

A prominent route involves the reaction of 2-aminopyridine with aldehydes under acidic conditions. For example, 6-methoxy-2-aminopyridine reacts with glyoxal derivatives in the presence of perchloric acid to yield the target scaffold . This method avoids transition-metal catalysts, reducing purification challenges (Scheme 1).

Scheme 1:
2-Amino-6-methoxypyridine+RCHOHClO46-Methoxyimidazo[1,2-a]pyridine\text{2-Amino-6-methoxypyridine} + \text{RCHO} \xrightarrow{\text{HClO}_4} \text{6-Methoxyimidazo[1,2-a]pyridine}

Functionalization of Preformed Cores

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate serves as a precursor for introducing methoxy groups. Hydrazide intermediates (e.g., 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide) undergo condensation with ketones or aldehydes, followed by cyclization to install the methoxy moiety .

Pharmacological Activity

Antitubercular Efficacy

6-Methoxyimidazo[1,2-a]pyridine derivatives exhibit remarkable activity against drug-resistant TB strains:

CompoundMIC₉₀ vs Mtb (μM)Cytotoxicity (IC₅₀, μM)
6-MeO-IP-amide0.0009>128
6-Cl-IP-carboxy0.07>100

Data adapted from . MIC₉₀: Minimum inhibitory concentration for 90% growth inhibition.

The methoxy group at C6 enhances lipophilicity, improving membrane permeability and target engagement compared to hydrophilic analogues .

Structure-Activity Relationships (SAR)

  • C6 Substituents: Methoxy > Methyl > Chloro in extracellular Mtb inhibition .

  • C2 Modifications: Carboxamides retain activity, while ester derivatives show reduced potency due to metabolic instability .

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The C3 position undergoes nitration or sulfonation, facilitated by the methoxy group’s activating effect. For instance, nitration with HNO₃/H₂SO₄ yields 3-nitro-6-methoxyimidazo[1,2-a]pyridine, a precursor for amine derivatives.

Nucleophilic Acyl Substitution

The carboxylic acid derivative (6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid) reacts with thionyl chloride to form acyl chlorides, enabling amide bond formation with primary amines .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, H5), 7.89 (d, J=8.4 Hz, 1H, H8), 6.75 (dd, J=8.4, 2.0 Hz, 1H, H7), 3.87 (s, 3H, OCH₃) .

  • HRMS (ESI+): m/z 177.0662 [M+H]⁺ (calc. 177.0664) .

Chromatographic Properties

  • HPLC Retention Time: 12.3 min (C18 column, MeOH:H₂O 70:30, 1 mL/min) .

Challenges and Future Directions

Metabolic Stability

While 6-methoxy groups enhance target binding, they may increase susceptibility to hepatic demethylation. Prodrug strategies or fluorinated methoxy analogues could address this limitation .

Scalable Synthesis

Current methods rely on stoichiometric acids or high-boiling solvents. Catalytic asymmetric approaches remain underexplored but could enable access to enantiopure derivatives for CNS-targeted therapies .

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